

Application Note: Zegruvirimat (Tecovirimat) Formulation for In Vivo Animal Studies

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Compound of Interest

Compound Name: **Zegruvirimat**

Cat. No.: **B12392806**

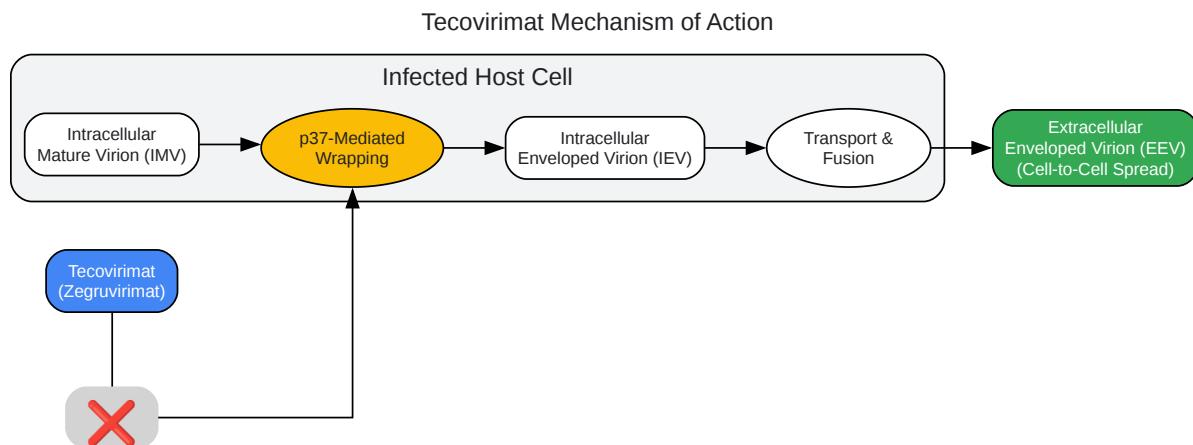
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Introduction

Zegruvirimat, more commonly known as Tecovirimat (TPOXX®, ST-246), is a potent antiviral agent developed as a medical countermeasure against orthopoxvirus infections, including smallpox (variola virus) and mpox (monkeypox virus).^{[1][2][3]} Its approval by regulatory bodies like the U.S. Food and Drug Administration (FDA) was granted under the "Animal Rule," which allows for efficacy to be established through well-controlled animal studies when human trials are not ethical or feasible.^{[3][4][5][6]} Tecovirimat's mechanism of action is highly specific; it targets the conserved orthopoxvirus p37 protein (encoded by the F13L gene), which is essential for the formation of the extracellular enveloped virus (EEV), the form of the virus crucial for cell-to-cell spread and dissemination within a host.^{[1][7][8]} By inhibiting p37, Tecovirimat effectively traps the virus within infected cells, halting the progression of the infection.^{[7][8]} This document provides detailed protocols for the formulation and administration of Tecovirimat for in vivo research, summarizing key data from pivotal animal efficacy studies.

Mechanism of Action

Tecovirimat specifically inhibits the function of the viral protein p37. This protein acts as a crucial component in the viral maturation pathway, mediating the wrapping of intracellular mature virions (IMVs) with a double membrane derived from cellular organelles to form intracellular enveloped virions (IEVs).^{[1][7]} These IEVs are then transported to the cell surface and released as EEVs. Tecovirimat functions as a "molecular glue," inducing the dimerization of p37 and blocking its function.^{[7][9]} This prevents the formation of IEVs and subsequent EEVs, thereby limiting viral spread and allowing the host immune system to control the infection.^{[1][9]}



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Tecovirimat inhibits the p37 protein, blocking viral wrapping.

Formulation Protocols

Tecovirimat is available in oral and intravenous formulations.[10] For animal studies, oral gavage is the most common administration route, requiring the preparation of a stable suspension.

Protocol 1: Oral Suspension Formulation for Gavage

This protocol is based on the vehicle used in pivotal non-clinical studies.[11]

Materials and Reagents:

- Tecovirimat monohydrate powder
- Hydroxypropyl methylcellulose (HPMC)
- Polysorbate 80 (Tween 80)
- Sterile, purified water

- Glass beaker or bottle
- Magnetic stirrer and stir bar
- Graduated cylinders and analytical balance

Procedure:

- Prepare the Vehicle Solution:
 - In a suitable container, add approximately 80% of the final required volume of purified water.
 - While stirring, slowly add 1% (w/v) of HPMC. Continue to stir until fully dissolved. This may require an extended period.
 - Add 0.5% (w/v) of Tween 80 to the HPMC solution.[\[11\]](#) Continue stirring until the solution is homogenous.
 - Add purified water to reach the final desired volume and mix thoroughly.
- Prepare the Tecovirimat Suspension:
 - Weigh the required amount of Tecovirimat monohydrate powder to achieve the target concentration (e.g., 10 mg/mL).
 - Slowly add the Tecovirimat powder to the prepared vehicle solution while continuously stirring.
 - Continue stirring until a uniform suspension is achieved. The suspension should be stirred continuously, even during dosing, to ensure homogeneity.
 - The final formulation is ready for administration by oral gavage.[\[11\]](#)

Protocol 2: Intravenous (IV) Formulation

The IV formulation is intended for subjects unable to take oral medication and uses a solubilizing agent.[\[12\]](#)

Materials and Reagents:

- Tecovirimat monohydrate active pharmaceutical ingredient (API)
- Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Water for Injection (WFI)
- Sterile vials and stoppers
- Sterile 0.22 μ m filter
- Aseptic processing environment (e.g., laminar flow hood)

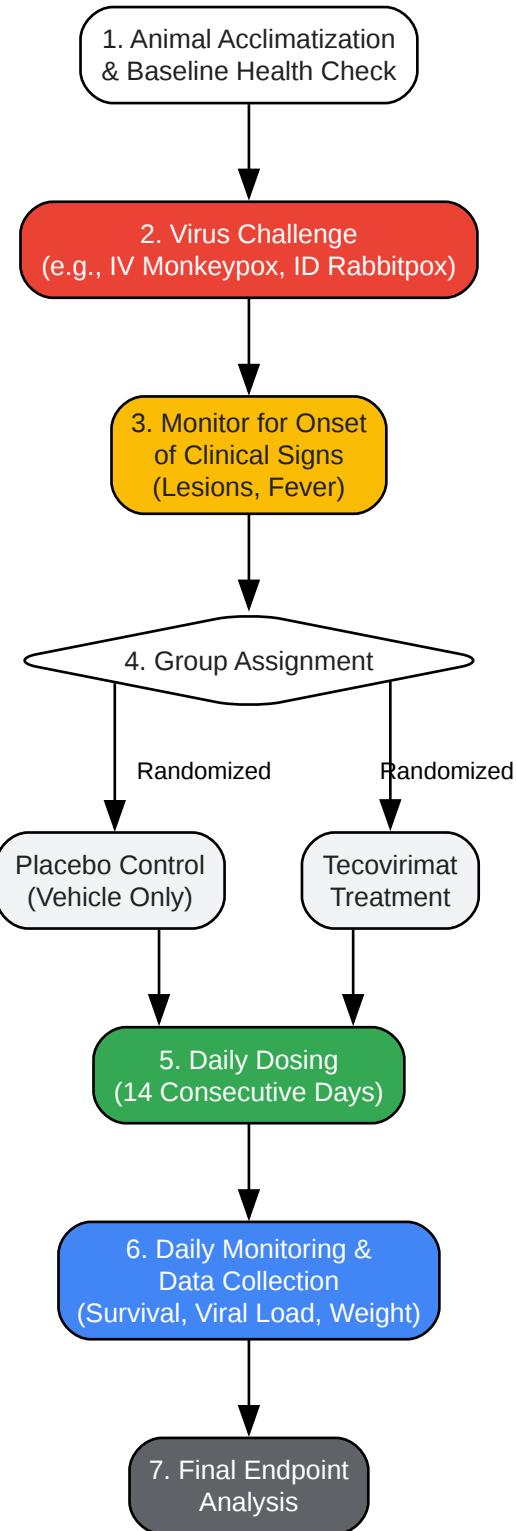
Procedure:

- Compounding:
 - In an aseptic environment, dissolve Hydroxypropyl- β -cyclodextrin (e.g., 400 mg/mL) in the required volume of WFI.[12]
 - Slowly add the Tecovirimat API (e.g., to a final concentration of 10 mg/mL) to the cyclodextrin solution while stirring.[12]
 - Continue mixing until the API is completely dissolved.
- Sterilization and Filling:
 - Sterile filter the bulk solution through a 0.22 μ m filter into a sterile receiving vessel.
 - Aseptically fill the solution into sterilized vials.
 - Stopper and seal the vials. The final product is ready for dilution and administration via infusion. Infusion times in animal models have varied from 10 minutes in mice to 4-6 hours in non-human primates to manage Cmax-related toxicity.[4]

Experimental Protocols for In Vivo Efficacy Studies

The efficacy of Tecovirimat was established in non-human primate and rabbit models of lethal orthopoxvirus infection.[4][5][13]

General Workflow for In Vivo Efficacy Studies



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Workflow for pivotal animal efficacy studies.

Protocol 3: Non-Human Primate (NHP) Monkeypox Model

- Animal Model: Cynomolgus macaques (*Macaca fascicularis*).[\[4\]](#)
- Challenge Agent: Lethal intravenous (IV) dose of monkeypox virus (e.g., Zaire 1979 strain).[\[4\]](#)
- Treatment Initiation: Dosing is typically initiated on day 4 post-infection, after the onset of clinical signs such as pock lesions.[\[4\]](#)[\[11\]](#)
- Dosing Regimen:
 - Drug: Tecovirimat oral suspension administered via gavage.[\[4\]](#)[\[11\]](#)
 - Dosage: An efficacious dose of 10 mg/kg/day was established.[\[11\]](#)[\[13\]](#)
 - Duration: Administered once daily for 14 consecutive days.[\[4\]](#)[\[11\]](#)
 - Administration Note: Dosing is often followed by hydrated monkey chow to simulate a "fed" state, which enhances absorption.[\[14\]](#)[\[15\]](#)
- Endpoints & Monitoring:
 - Primary: Survival.[\[4\]](#)
 - Secondary: Viral load in blood and oropharyngeal swabs (via qPCR), lesion counts, body weight, and temperature.[\[4\]](#)

Protocol 4: Rabbit Rabbitpox Model

- Animal Model: New Zealand White rabbits.[\[4\]](#)
- Challenge Agent: Lethal intradermal dose of rabbitpox virus (Utrecht strain).[\[4\]](#)

- Treatment Initiation: Treatment begins on day 4 post-challenge, following the onset of fever and viremia.[4][11]
- Dosing Regimen:
 - Drug: Tecovirimat oral suspension administered via gavage.[4]
 - Dosage: A dose of 40 mg/kg/day was determined to be efficacious.[4][11][13]
 - Duration: Administered once daily for 14 consecutive days.[4][11]
- Endpoints & Monitoring:
 - Primary: Survival.
 - Secondary: Fever, clinical signs, and viral load in blood.[4]

Quantitative Data Presentation

The following tables summarize key efficacy and pharmacokinetic data from the pivotal animal studies that supported the approval of Tecovirimat.

Table 1: Efficacy of Oral Tecovirimat in Lethal Challenge Models

Animal Model	Challenge Virus	Tecovirimat Dose	Treatment Start	Survival Rate	Citation(s)
Cynomolgus Macaque	Monkeypox (IV)	10 mg/kg/day for 14 days	Day 4 Post-Infection	>90%	[4][11][13]
NZW Rabbit	Rabbitpox (ID)	40 mg/kg/day for 14 days	Day 4 Post-Infection	>90%	[4][11][13]
CAST/EiJ Mouse	Monkeypox (IN)	Daily Oral Treatment	Post-Infection	Markedly reduced viral titers	[16]

Table 2: Comparative Steady-State Pharmacokinetics (Oral Dosing)

Species	Dose	Cmax (ng/mL)	Cavg (ng/mL)	AUC _{0-24hr} (ng·hr/mL)	Citation(s)
Rabbit	40 mg/kg/day	374	138	3,318	[13]
NHP	10 mg/kg/day	1,444	598	14,352	[13]
Human	600 mg twice daily	2,209	1,270	30,632	[13]

Note: The NHP model was considered more conservative for estimating required human drug exposure due to the higher plasma concentrations needed for full effectiveness compared to the rabbit model.[11][13]

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